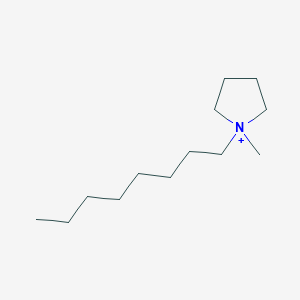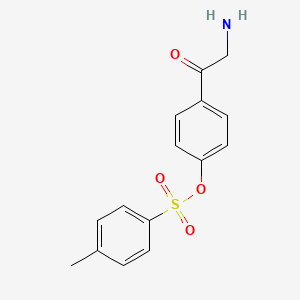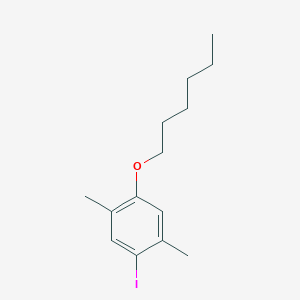
1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene is an organic compound characterized by its aromatic benzene ring substituted with a hexyloxy group, an iodine atom, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene can be synthesized through a multi-step process involving the iodination of 2,5-dimethylphenol followed by the introduction of the hexyloxy group. The iodination step typically involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The subsequent etherification step involves the reaction of the iodinated intermediate with hexanol in the presence of a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), inert atmosphere (e.g., nitrogen or argon).
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the removal of the iodine atom, forming the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors are of interest. The hexyloxy group may enhance its lipophilicity, facilitating its interaction with lipid membranes, while the iodine atom can be involved in halogen bonding with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-(Hexyloxy)-2,5-dimethylbenzene: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-2,5-dimethylphenol: Contains a hydroxyl group instead of the hexyloxy group, affecting its solubility and reactivity.
1-(Hexyloxy)-4-bromo-2,5-dimethylbenzene: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
920270-42-4 |
|---|---|
Molekularformel |
C14H21IO |
Molekulargewicht |
332.22 g/mol |
IUPAC-Name |
1-hexoxy-4-iodo-2,5-dimethylbenzene |
InChI |
InChI=1S/C14H21IO/c1-4-5-6-7-8-16-14-10-11(2)13(15)9-12(14)3/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
BQFVSOGSOBHGHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C(C=C(C(=C1)C)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


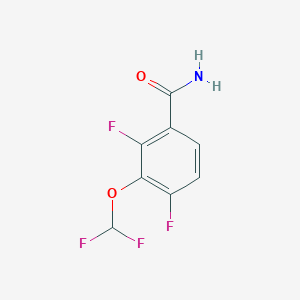
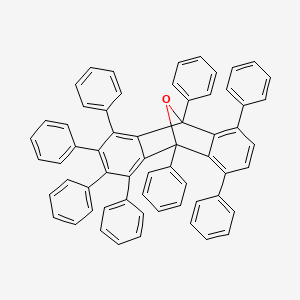
![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)
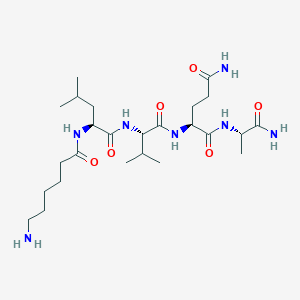

![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)

![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)
